2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate
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Overview
Description
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate is a complex organic compound that belongs to the class of phenol derivatives This compound is characterized by the presence of an amino group, an ethoxy group, and a phenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate typically involves the reaction of a phenol derivative with an amino-ethoxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to ensure high yield and purity of the product. Industrial production methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The phenolate moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents for converting phenols to quinones.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride, which are used to reduce quinones to hydroquinones.
Substitution Reactions: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride to facilitate the reaction.
Major Products Formed
Quinones: Formed through oxidation reactions.
Hydroquinones: Formed through reduction reactions.
Substituted Phenol Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate can be compared with other phenol derivatives:
Properties
CAS No. |
144167-25-9 |
---|---|
Molecular Formula |
C10H11N2O3- |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-[(1-amino-2-ethoxy-2-oxoethylidene)amino]phenolate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(11)12-7-5-3-4-6-8(7)13/h3-6,13H,2H2,1H3,(H2,11,12)/p-1 |
InChI Key |
CDOBOMYVDAZTPC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=NC1=CC=CC=C1[O-])N |
Origin of Product |
United States |
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